molecular formula C22H26N4O4 B10872090 N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide CAS No. 842959-66-4

N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B10872090
CAS No.: 842959-66-4
M. Wt: 410.5 g/mol
InChI Key: WZCKOUKWYKRHNB-UHFFFAOYSA-N
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Description

N’-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an indole moiety, a diethylamino group, and a methoxyphenoxy group

Preparation Methods

The synthesis of N’-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino group.

    Formation of the Hydrazide: The hydrazide moiety is formed by reacting the indole derivative with hydrazine hydrate.

    Coupling with Methoxyphenoxy Acetate: The final step involves coupling the indole hydrazide with methoxyphenoxy acetate under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N’-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide can be compared with other similar compounds, such as:

    N’-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide: This compound has a dimethylamino group instead of a diethylamino group, which may affect its chemical and biological properties.

    N’-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-hydroxyphenoxy)acetohydrazide: This compound has a hydroxyphenoxy group instead of a methoxyphenoxy group, which may influence its reactivity and interactions with biological targets.

    N’-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-chlorophenoxy)acetohydrazide: This compound has a chlorophenoxy group instead of a methoxyphenoxy group, which may alter its chemical stability and biological activity.

The uniqueness of N’-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

842959-66-4

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H26N4O4/c1-4-25(5-2)15-26-17-11-7-6-10-16(17)21(22(26)28)24-23-20(27)14-30-19-13-9-8-12-18(19)29-3/h6-13,28H,4-5,14-15H2,1-3H3

InChI Key

WZCKOUKWYKRHNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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